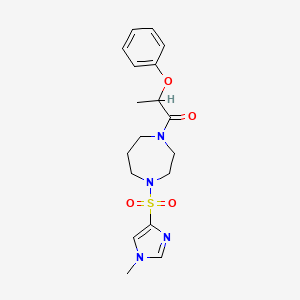
1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including an imidazole ring, a diazepane ring, a sulfonyl group, and a phenoxy group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleic acid bases adenine and guanine . Diazepane is a seven-membered ring with two nitrogen atoms, and it’s often found in pharmaceuticals due to its ability to bind to various biological targets . The sulfonyl group is a common functional group in organic chemistry, known for its stability and ability to act as a leaving group in certain reactions . The phenoxy group is a phenol ether, which can contribute to the overall polarity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and diazepane rings would contribute to the rigidity of the molecule, while the sulfonyl and phenoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an imidazole ring might make the compound somewhat polar, affecting its solubility in different solvents . The diazepane ring could potentially make the compound more lipophilic, influencing its distribution in the body if it’s used as a drug .Applications De Recherche Scientifique
Synthetic Utility and Chemical Reactions
Diazotransfer Reagents
Compounds with imidazole-sulfonyl motifs, similar to the queried compound, have been utilized as efficient diazotransfer reagents. Imidazole-1-sulfonyl azide hydrochloride, for example, is reported to act as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds, highlighting its utility in synthetic chemistry for the introduction of nitrogen functionalities (Goddard-Borger & Stick, 2007).
Condensation Reactions
The presence of sulfonic acid imidazolium chloride in some reactions, as an ionic liquid and catalyst, facilitates one-pot, three-component condensations. This capability to catalyze condensation reactions without solvents underscores the potential of compounds with related structures in organic synthesis (Moosavi‐Zare, Zolfigol, & Daraei, 2014).
Biological Activity
Antimicrobial Applications
The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives incorporating a sulfamoyl moiety have shown promising antimicrobial properties. This suggests that compounds with the sulfamoyl group, akin to the queried chemical, may hold potential as antimicrobial agents (Darwish et al., 2014).
Drug Development
Sulfamates, bearing structural resemblance to the queried compound, are highlighted for their significance in medicinal chemistry and drug development, particularly for their stability and reactivity, enabling their incorporation into complex molecules (Reuillon et al., 2012).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The imidazole ring, in particular, is known to interact with various biological targets .
Orientations Futures
The future directions for this compound would likely depend on its intended use. If it’s a pharmaceutical, further studies might be needed to determine its efficacy and safety in humans. If it’s a chemical intermediate, researchers might explore more efficient synthesis methods or new reactions it can participate in .
Propriétés
IUPAC Name |
1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-15(26-16-7-4-3-5-8-16)18(23)21-9-6-10-22(12-11-21)27(24,25)17-13-20(2)14-19-17/h3-5,7-8,13-15H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGNJZNZFFVGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C=N2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)
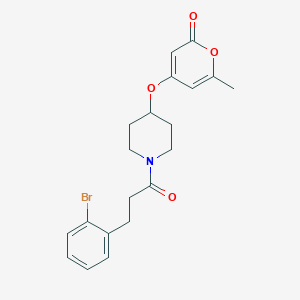
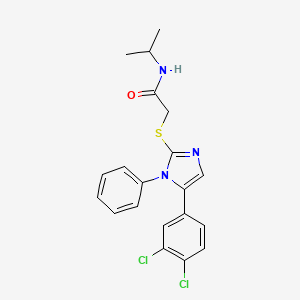
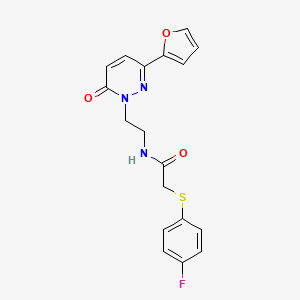
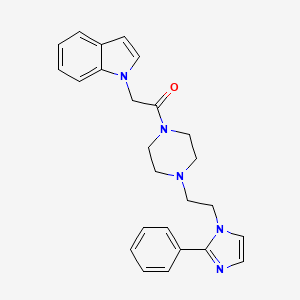
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)
![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)

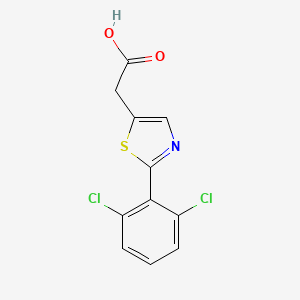
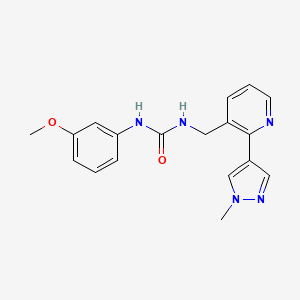
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988228.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)